CID 451
Overview
Description
CID 451 is a useful research compound. Its molecular formula is C16H25N5O15P2 and its molecular weight is 589.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 451 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 451 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Control of Protein Function in Cells : Chemically induced dimerization (CID) has been used to study a wide range of biological processes with remarkable precision. It plays a significant role in dissecting signal transductions and has been extended to explore membrane and protein trafficking. The development of orthogonal and reversible CID systems has allowed for unprecedented spatiotemporal control over protein function in cells, enhancing our understanding of intricate biological systems (Voss, Klewer, & Wu, 2015).
Reversible Control of Protein Localization : The use of chemical dimerizers, particularly in the study of cell signaling networks, has shown that CID can be both rapidly activated and deactivated, providing high spatiotemporal resolution. This is crucial for understanding dynamic biological processes regulated by protein-protein interactions and protein localization (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018).
Innovative Approaches in Cell Biology : CID techniques have resolved numerous problems in cell biology. They have been particularly insightful in explaining the “signaling paradox” in lipid second messengers and small GTPases. Recent advances in CID technology have improved specificity and allowed for the orthogonal manipulation of multiple systems within a single cell (DeRose, Miyamoto, & Inoue, 2013).
Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing. These platforms expand the scope of chemically inducible gene regulation and offer potential for transient genome manipulation in human cells and mice (Ma et al., 2023).
Advances in Mass Spectrometry : CID has been central to mass spectrometry, aiding in identifying molecules by providing information about their internal structure. Innovations in CID, such as infrared laser activation and specialized algorithms, have improved the analysis of macromolecular complexes and the differentiation of compounds (Cooks, 1995; Zhang et al., 2009).
properties
IUPAC Name |
[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEBEXMHBLQMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O15P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 451 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.